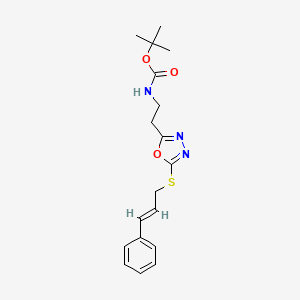

(E)-tert-butyl (2-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TERT-BUTYL N-[2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is a complex organic compound that features a tert-butyl carbamate group linked to an oxadiazole ring, which is further connected to a phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL N-[2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE typically involves multiple steps, starting from readily available starting materialsThe final step involves the attachment of the tert-butyl carbamate group under mild conditions to avoid decomposition of the sensitive oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-[2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE can undergo various chemical reactions, including:

Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or ketones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Substitution: The phenylprop-2-en-1-yl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include epoxides, ketones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

TERT-BUTYL N-[2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The phenylprop-2-en-1-yl group can enhance the compound’s binding affinity to its targets, while the tert-butyl carbamate group can improve its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

TERT-BUTYL N-(2-AMINOETHYL)CARBAMATE: Similar in structure but lacks the oxadiazole and phenylprop-2-en-1-yl groups.

TERT-BUTYL 4-[(E)-BUT-1-EN-3-YN-1-YL]-3-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-1H-INDOLE-1-CARBAMATE: Contains an indole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of TERT-BUTYL N-[2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxadiazole ring and the phenylprop-2-en-1-yl group makes it distinct from other similar compounds .

Biological Activity

(E)-tert-butyl (2-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a cinnamylthio-substituted 1,3,4-oxadiazole derivative. The general reaction pathway includes:

- Formation of the Oxadiazole :

- The initial step involves the condensation of appropriate thioamide derivatives with hydrazine and an acid chloride to form the oxadiazole ring.

- Carbamate Formation :

- The oxadiazole product is then reacted with tert-butyl isocyanate to yield the final carbamate derivative.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

- Antibacterial Studies : Compounds containing oxadiazole moieties were evaluated against various bacterial strains including E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Results indicated that certain derivatives showed significant inhibition zones compared to standard antibiotics .

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| (E)-tert-butyl carbamate derivative | E. coli | 20 | |

| Similar oxadiazole derivative | S. aureus | 15 | |

| Cinnamylthio-substituted compound | P. aeruginosa | 18 |

Cytotoxicity

The cytotoxic effects of this compound were assessed using the Artemia salina lethality assay. Results indicated that while exhibiting antimicrobial properties, the compound also displayed low toxicity levels in comparison to other known cytotoxic agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : The presence of oxadiazole rings is known to interfere with bacterial cell wall synthesis, leading to cell lysis.

- Disruption of Membrane Integrity : The cinnamylthio group may enhance membrane permeability in bacteria, allowing for greater uptake of the compound and subsequent disruption of cellular functions.

Case Studies

A study published in a peer-reviewed journal evaluated a series of oxadiazole derivatives for their antibacterial efficacy and cytotoxicity profiles. This research found that modifications in the substituents significantly affected both antibacterial potency and cytotoxicity levels .

Key Findings:

- Derivatives with electron-withdrawing groups showed enhanced antibacterial activity.

- The introduction of hydrophobic groups increased membrane interaction but also raised cytotoxicity.

Properties

Molecular Formula |

C18H23N3O3S |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

tert-butyl N-[2-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]carbamate |

InChI |

InChI=1S/C18H23N3O3S/c1-18(2,3)24-16(22)19-12-11-15-20-21-17(23-15)25-13-7-10-14-8-5-4-6-9-14/h4-10H,11-13H2,1-3H3,(H,19,22)/b10-7+ |

InChI Key |

YGKKXBQEPWHZGR-JXMROGBWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC1=NN=C(O1)SC/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC=CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.